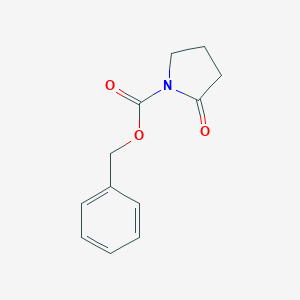

ベンジル 2-オキソピロリジン-1-カルボキシレート

概要

説明

“Benzyl 2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a heterocyclic compound that belongs to the class of pyrrolidines .

Synthesis Analysis

The synthesis of “Benzyl 2-oxopyrrolidine-1-carboxylate” involves two stages . In the first stage, 2-pyrrolidinone reacts with n-butyllithium in tetrahydrofuran. In the second stage, the product from the first stage reacts with benzyl chloroformate in tetrahydrofuran . Another method involves the reaction of 2-pyrrolidinone with sodium hydroxide in toluene for 6 hours under reflux, followed by the reaction with benzyl chloroformate in toluene at 5 - 12℃ for 2 hours .

Molecular Structure Analysis

The molecular structure of “Benzyl 2-oxopyrrolidine-1-carboxylate” consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a benzyl group and a carboxylate group .

Physical and Chemical Properties Analysis

“Benzyl 2-oxopyrrolidine-1-carboxylate” has a molecular weight of 219.24 g/mol . It has a high gastrointestinal absorption and is BBB permeant . The compound has a lipophilicity (Log Po/w) of 2.17 (iLOGP), 1.85 (XLOGP3), 1.41 (WLOGP), 1.06 (MLOGP), and 1.72 (SILICOS-IT), with a consensus Log Po/w of 1.64 . Its water solubility (Log S) is -2.38 (ESOL), -2.45 (Ali), and -2.83 (SILICOS-IT) .

科学的研究の応用

化学合成

“ベンジル 2-オキソピロリジン-1-カルボキシレート”は、さまざまな有機化合物の合成に使用されます . これは、さまざまな他の化学物質を作成するために使用できる汎用性の高い化合物であり、化学合成の分野で貴重なツールとなっています。

創薬

“ベンジル 2-オキソピロリジン-1-カルボキシレート”の一部であるピロリジン環は、医薬品化学者によって、ヒトの病気の治療のための化合物を得るために広く使用されています . この化合物は、sp3-混成のためファーマコフォア空間を効率的に探索でき、分子の立体化学に貢献し、環の非平面性により三次元(3D)カバレッジを向上させることができます .

アミンの保護

“ベンジル 2-オキソピロリジン-1-カルボキシレート”は、アミンのBOC保護に使用できます . このプロセスは、さまざまな医薬品や生物活性分子の合成において重要です .

ドーパミン作動薬の合成

この化合物は、潜在的なドーパミン作動薬としてのいくつかの6-置換7-メチル-1,4-ジオキサ-7-アザスピロ[4.5]デカン類の合成と薬理学的評価において、その用途が見出されています . これらのドーパミン作動薬は、パーキンソン病などの病気の治療に使用できます。

医薬品中間体

“ベンジル 2-オキソピロリジン-1-カルボキシレート”は、医薬品中間体として使用されます . これは、さまざまな医薬品製品の製造において重要な役割を果たしています。

グリーンケミストリー

この化合物は、さまざまな脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールのほぼ定量的BOC保護のための、グリーンで環境に優しい経路で使用できます . このプロトコルは、水によるクエンチ、溶媒分離、再結晶やカラムクロマトグラフィーなどの精製工程を必要としません .

Safety and Hazards

The safety information for “Benzyl 2-oxopyrrolidine-1-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .

Mode of Action

It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .

Biochemical Pathways

Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .

Result of Action

Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .

生化学分析

Biochemical Properties

Benzyl 2-oxopyrrolidine-1-carboxylate has been found to interact with enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), which are involved in the DNA damage repair process . The nature of these interactions involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings .

Cellular Effects

It has been found to exhibit good histone deacetylase (HDAC) activity, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its observed HDAC activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

benzyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZKGUWEAXMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448847 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-80-5 | |

| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)